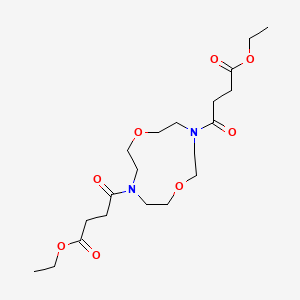
Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシドは、合成された糖誘導体です。これは、抗菌作用が顕著であるため、生物医学研究において貴重な化合物となっています。この化合物の分子式はC18H29NO9であり、分子量は403.42 g/molです。
準備方法
合成経路と反応条件
tert-ブチル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシドの合成は、通常、2-アセトアミド-2-デオキシ-D-グルコースのアセチル化を伴います。反応条件は、アセチル化プロセスを促進するために、無水酢酸やピリジンなどの塩基の使用を必要とする場合がよくあります。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と、高収率と純度を確保するための反応条件の精密な制御が含まれます。その後、再結晶やクロマトグラフィーなどの技術を使用して、化合物を精製します。
化学反応の分析
反応の種類
tert-ブチル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシドは、以下を含むさまざまな化学反応を起こします。
加水分解: アセチル基は、酸性または塩基性条件下で加水分解されて、対応する脱アセチル化生成物を生成します。
酸化: この化合物は、グルコース環上の特定の位置に官能基を導入するために酸化することができます。
置換: tert-ブチル基は、適切な試薬を使用して他の官能基に置換することができます。
一般的な試薬と条件
加水分解: 塩酸や水酸化ナトリウムなどの試薬を使用する酸性または塩基性条件。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
置換: 塩基の存在下で、ハロゲン化アルキルやアシルクロリドなどの試薬。
主な生成物
脱アセチル化生成物: アセチル基の加水分解によって生じる。
酸化誘導体: 酸化によって官能基を導入することで生成される。
置換誘導体: tert-ブチル基を他の官能基に置換することで得られる。
科学的研究の応用
tert-ブチル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシドは、科学研究においていくつかの応用があります。
化学: 複雑な炭水化物やグリコシドの合成におけるビルディングブロックとして使用される。
生物学: 炭水化物代謝や酵素相互作用に関連する研究で使用される。
医学: 抗菌作用と新しい抗生物質の開発における潜在的な使用について調査されている。
産業: 特殊化学品の製造や、さまざまな化学プロセスにおける前駆体として使用されている。
作用機序
tert-ブチル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシドの抗菌活性は、細菌細胞壁の合成を阻害する能力に起因しています。この化合物は、ペプチドグリカン(細菌細胞壁の重要な構成要素)の生合成に関与する特定の酵素を標的にします。これらの酵素を阻害することで、この化合物は細胞壁の形成を阻害し、細菌細胞の死滅につながります。
類似の化合物との比較
類似の化合物
- 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコサミン
- 2-アセトアミド-1,3,4,6-テトラ-O-アセチル-2-デオキシ-β-D-グルコピラノース
- 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-α-D-グルコピラノシルクロリド
独自性
tert-ブチル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシドは、アノマー位にtert-ブチル基が存在することによってユニークです。この構造的特徴は、その安定性を高め、さまざまなグリコシドの合成において貴重な中間体となっています。さらに、その強力な抗菌活性は、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
Uniqueness
Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to the presence of the tert-butyl group at the anomeric position. This structural feature enhances its stability and makes it a valuable intermediate in the synthesis of various glycosides. Additionally, its potent antimicrobial properties set it apart from other similar compounds.
特性
分子式 |
C18H29NO9 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
[5-acetamido-3,4-diacetyloxy-6-[(2-methylpropan-2-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H29NO9/c1-9(20)19-14-16(26-12(4)23)15(25-11(3)22)13(8-24-10(2)21)27-17(14)28-18(5,6)7/h13-17H,8H2,1-7H3,(H,19,20) |
InChIキー |
FYSQVCKOGUNJPL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


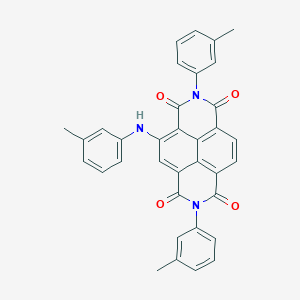
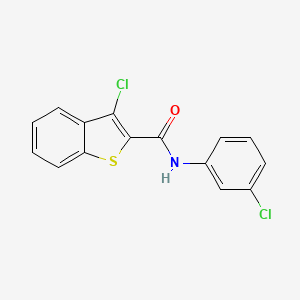
![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
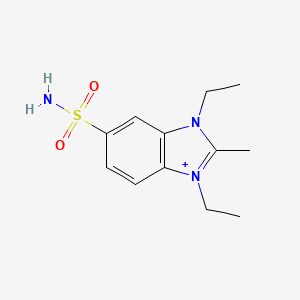
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)


![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
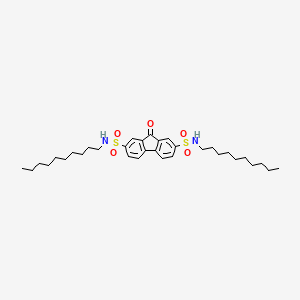
![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)
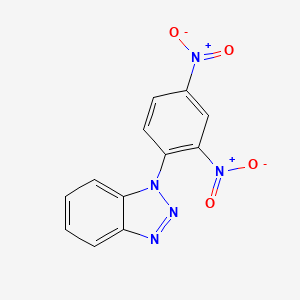
![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
